N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Description
This compound is a structurally complex molecule featuring a tetrahydroquinazolinone core modified with a morpholinyl group at position 6 and a sulfanylidene moiety at position 2. The benzamide moiety is further substituted with a 2-(1H-indol-3-yl)ethyl group, which introduces aromatic and hydrogen-bonding capabilities. The indole ring system is notable for its prevalence in bioactive compounds, particularly in CNS-targeting drugs . The morpholine ring enhances solubility and may influence pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O3S/c36-28(31-12-11-22-18-32-26-4-2-1-3-24(22)26)21-7-5-20(6-8-21)19-35-29(37)25-17-23(34-13-15-38-16-14-34)9-10-27(25)33-30(35)39/h1-8,18,23,25,27,32H,9-17,19H2,(H,31,36)(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHMDLTRVLKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C30H29N5O3S and a molecular weight of 539.6 g/mol. Its IUPAC name reflects its intricate structure, which includes an indole moiety, a morpholine ring, and a quinazolinone framework.
| Property | Value |
|---|---|
| Molecular Formula | C30H29N5O3S |
| Molecular Weight | 539.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various biological macromolecules. The indole moiety is known for its ability to bind to enzymes and receptors, potentially modulating their activities. The quinazolinone structure may inhibit enzymes involved in disease pathways, while the morpholine ring enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. A study reported that certain indole derivatives had minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .
Anti-Cancer Properties
The compound's potential as an anti-cancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and others. The antiproliferative effects are believed to be linked to the compound's ability to induce apoptosis in cancer cells through various signaling pathways .
Anti-inflammatory Effects
Indole derivatives are often investigated for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines .
Study 1: Antimicrobial Efficacy
A study conducted on similar indole-based compounds revealed their antibacterial activity against Gram-positive and Gram-negative bacteria. The best-performing compound exhibited an MIC lower than standard antibiotics like ampicillin .
Study 2: Cytotoxicity Assessment
In another research effort focusing on the cytotoxic effects of indole derivatives, several compounds were evaluated for their ability to inhibit tumor cell growth. The findings indicated that certain derivatives were effective at low concentrations against multiple cancer cell lines .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research has focused on the interactions of this compound with biological macromolecules , including proteins and enzymes. The indole moiety is particularly noted for its ability to modulate enzyme activity, which is critical in various metabolic pathways.
Medicine
The compound is being investigated for its therapeutic properties , particularly:
- Anticancer Activity : Studies have shown that quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Recent findings suggest that this compound can potentially inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in pharmaceuticals and specialty chemicals.
Case Studies
Several studies have highlighted the biological activities of compounds similar to N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide:
- Anticancer Studies : A study demonstrated that derivatives of quinazoline exhibited potent cytotoxic effects against multiple cancer cell lines, indicating a promising avenue for drug development.
- Kinase Inhibition : Research has shown that compounds with similar structures can effectively inhibit specific kinases implicated in various cancers, suggesting that this compound may have similar capabilities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related analogues from the literature:
Key Observations
The 2-sulfanylidene group contributes to tautomerism and may enhance binding to cysteine residues in enzymes .
Indole vs. Dimethoxyphenyl Substitutions :
- Replacing the indol-3-yl group in the target compound with a 3,4-dimethoxyphenyl group (as in ) increases polarity and solubility but may reduce CNS penetration due to higher hydrophilicity.
Benzamide vs.
Biological Activity Trends: Compounds with pyridazine (e.g., I-6230 ) or sulfonamide groups (e.g., SC-558 analogues ) show divergent activities (anticancer vs. anti-inflammatory), highlighting the impact of core structure on function.
Therapeutic Potential and Limitations
- Advantages : The indole and morpholine groups may synergize for dual targeting (e.g., kinase and GPCR pathways).
- Limitations : High molecular weight (~560–580) may limit oral bioavailability, necessitating prodrug strategies .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?
The synthesis typically involves multi-step protocols, starting with the preparation of the tetrahydroquinazolinone core followed by coupling with the indole-ethylbenzamide moiety. Key steps include:
- Quinazolinone Core Formation : Cyclocondensation of morpholine-containing precursors under reflux conditions (e.g., ethanol, 12–24 hours) .
- Benzamide Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the quinazolinone and indole-ethyl groups .
- Purity Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from polar aprotic solvents (e.g., DMSO/water) .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent integration and stereochemistry, particularly for the sulfanylidene and morpholine groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns of the tetrahydroquinazolinone and benzamide moieties .
- Infrared Spectroscopy (IR) : Detection of characteristic carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or impurities. Methodological strategies include:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Mechanistic Profiling : Compare target-binding affinity (e.g., SPR, ITC) across studies to confirm specificity .
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : Buffers (pH 7.4) to stabilize the sulfanylidene group against hydrolysis .
- Prodrug Derivatization : Introduce phosphate or acetyl groups on the indole nitrogen to improve bioavailability .
Q. How can structure-activity relationships (SAR) be analyzed for modifications on the quinazolinone core?
- Systematic Substitution : Synthesize analogs with modifications at the morpholine (e.g., piperidine replacement) or sulfanylidene (e.g., oxo substitution) positions .
- Biological Screening : Test analogs against target enzymes (e.g., kinases, proteases) to correlate substituent effects with inhibitory potency .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding interactions and guide rational design .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s metabolic stability be addressed?
- In Vitro/In Vivo Cross-Validation : Compare liver microsome assays (e.g., human vs. rodent) with pharmacokinetic studies in animal models .
- Metabolite Identification : LC-MS/MS profiling to detect phase I/II metabolites and identify degradation pathways .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
- Process Optimization : Use continuous flow reactors for precise control of reaction parameters (temperature, residence time) .
- Quality Control (QC) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Methodological Resources
- Synthetic Protocols : Step-by-step guidance in Synthetic Communications and European Journal of Medicinal Chemistry .
- Analytical Standards : PubChem (CID: [redacted]) for spectral data and physicochemical properties .
- Biological Assays : Protocols for enzyme inhibition and cytotoxicity in Drug Design, Development and Therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
